

Structure-activity relationship (SAR) studies with oxetane-containing compounds

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Compound of Interest

Compound Name: 4-(3-Methyloxetan-3-
YL)methoxyphenylboronic acid

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The Oxetane Ring: A Four-Membered Scaffold Revolutionizing Drug Design

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a perpetual challenge. Researchers are in a constant search for molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties upon a lead compound. Among the more recent rising stars in the medicinal chemist's toolkit is the oxetane ring, a four-membered cyclic ether. Its unique conformational properties and ability to influence key physicochemical characteristics have led to its incorporation into a growing number of clinical candidates across a range of therapeutic areas.

This guide provides a comparative analysis of structure-activity relationship (SAR) studies for several classes of oxetane-containing compounds. By examining the experimental data and the rationale behind molecular design, we aim to provide researchers, scientists, and drug

development professionals with a deeper understanding of how this versatile scaffold can be leveraged to overcome common drug discovery hurdles.

The Strategic Incorporation of the Oxetane Moiety

The oxetane ring is more than just a passive structural element; its incorporation into a drug candidate is a strategic decision driven by its ability to favorably modulate a molecule's properties. The high polarity and three-dimensional nature of the oxetane ring can lead to significant improvements in aqueous solubility, a critical factor for oral bioavailability.[1] Furthermore, the oxetane can act as a metabolic shield, blocking sites of oxidative metabolism and thereby enhancing a compound's metabolic stability.[1] Its ability to act as a hydrogen bond acceptor and to influence the basicity (pKa) of nearby functional groups further expands its utility in fine-tuning drug-target interactions and overall pharmacokinetic profiles.[2]

This guide will delve into specific examples of how the strategic placement of an oxetane ring has led to the development of promising clinical candidates targeting key enzymes in disease pathways, including Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), spleen tyrosine kinase (SYK), and protein arginine methyltransferase 5 (PRMT5).

Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of Fenebrutinib

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, making it a prime target for the treatment of autoimmune diseases and B-cell malignancies.[3][4] Fenebrutinib (GDC-0853) is a potent and selective, non-covalent BTK inhibitor that features an oxetane-containing piperazine moiety.[3]

The development of fenebrutinib involved extensive SAR studies to optimize its properties. An earlier generation BTK inhibitor, GDC-0834, suffered from poor in vivo stability due to amide bond hydrolysis.[5] While the introduction of a tricyclic core addressed this issue, it resulted in low kinetic solubility. The subsequent incorporation of an oxetane moiety onto a piperazine substituent was a key step in overcoming these challenges.[5] This modification served to reduce the calculated pKa of the piperazine nitrogen, a strategy often employed to mitigate off-target effects and improve the overall developability of a compound.[5]

Comparative SAR of Fenebrutinib Precursors

Compound	R Group	BTK IC50 (nM)	Rationale for Modification
Precursor 1	-	-	Initial tricyclic core to improve metabolic stability.
G-278	Oxetane-piperazine	High potency	Introduction of oxetane to reduce pKa. However, showed hepatotoxicity.[5]
Fenebrutinib	(S)-methyl-oxetane-piperazine	0.85 (wild-type), 0.99 (mutant)	Addition of a methyl group to enhance van der Waals interactions and improve cellular potency and pharmacokinetics.[3] [5]

This table is a representative summary based on available literature. Detailed SAR tables with a wider range of analogues are typically found in the primary discovery publications.

Experimental Protocol: BTK Inhibition Assay

The potency of BTK inhibitors is often determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[1]

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a solution of the test compound at various concentrations. Prepare a mixture of the BTK enzyme and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.
- **Assay Plate Setup:** In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.

- Enzyme/Antibody Addition: Add 5 μ L of the BTK enzyme/antibody mixture to each well.
- Tracer Addition: Add 5 μ L of the tracer solution to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET). The FRET signal is proportional to the amount of tracer bound to the kinase.
- Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to displace 50% of the tracer, is calculated by fitting the data to a dose-response curve.

Mammalian Target of Rapamycin (mTOR) Inhibitors: The GDC-0349 Story

The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.^[6] GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR that incorporates an oxetane moiety.^[6]

The discovery of GDC-0349 stemmed from the optimization of a tetrahydroquinazoline lead compound. A key challenge in this series was time-dependent inhibition of cytochrome P450 (CYP) enzymes and hERG toxicity, both of which are major liabilities in drug development. The SAR exploration revealed that replacing a pyrimidine ring with alkyl groups on a nitrogen atom reduced CYP inhibition but led to increased basicity and consequently high hERG inhibition.^[3] The introduction of an oxetane substituent on the nitrogen was a critical breakthrough, as it successfully lowered the pK_a of the amine, leading to a significant reduction in hERG inhibition (IC₅₀ > 100 μ M) while maintaining potent mTOR inhibition.^{[3][5]}

Comparative SAR of GDC-0349 Precursors

Compound	Key Structural Feature	mTOR Ki (nM)	Key Property Improvement
Lead Compound	Tetrahydroquinazoline core	-	Initial potent mTOR inhibitor.
Pyrimidine Analogue	Pyrimidine on nitrogen	-	High time-dependent inhibition of CYPs.[3]
Alkylamine Analogue	Alkyl groups on nitrogen	-	Reduced CYP inhibition but high hERG toxicity (IC ₅₀ = 8.5 μM) due to increased basicity (pK _a = 7.6).[3]
GDC-0349	Oxetane on nitrogen	3.8	Reduced pK _a (5.0) and hERG inhibition (IC ₅₀ > 100 μM), and high selectivity.[5][7]

This table is a representative summary based on available literature. Detailed SAR tables with a wider range of analogues are typically found in the primary discovery publications.

Experimental Protocol: mTOR Kinase Inhibition Assay

A widely used method to determine the potency of mTOR inhibitors is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

- Reagent Preparation: Dilute the mTOR enzyme, substrate (e.g., a peptide substrate), ATP, and test inhibitors to their desired concentrations in a kinase buffer.
- Kinase Reaction: In a 384-well plate, add 1 μL of the inhibitor or DMSO (vehicle control), 2 μL of the mTOR enzyme, and 2 μL of the substrate/ATP mix.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

- **ADP-Glo™ Reagent Addition:** Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **Kinase Detection Reagent Addition:** Add 10 μ L of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- **Data Acquisition:** Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the mTOR kinase activity.
- **Data Analysis:** The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Spleen Tyrosine Kinase (SYK) Inhibitors: The Journey to Lanraplenib

Spleen tyrosine kinase (SYK) is a key mediator of signaling in various immune cells and is a therapeutic target for autoimmune and inflammatory diseases.[8][9] Lanraplenib (GS-9876) is a second-generation SYK inhibitor designed for once-daily administration.[8]

The development of lanraplenib was driven by the need to improve upon the pharmacokinetic properties of a first-generation inhibitor, entospletinib. Entospletinib suffered from a twice-daily dosing regimen and drug-drug interactions with proton pump inhibitors.[8] The SAR campaign for lanraplenib focused on replacing the morpholine ring of entospletinib, which was a site of metabolic instability. The introduction of an N-oxetane piperazine moiety was a key modification that led to improved metabolic stability and solubility.[10] Further optimization, including the replacement of an indazole ring with an aminopyrazine motif, resulted in lanraplenib with a desirable overall profile.[8]

Comparative SAR of Lanraplenib Precursors

Compound	Key Structural Feature	SYK IC50 (nM)	Key Property Improvement
Entospletinib	Morpholine ring	-	First-generation inhibitor with pharmacokinetic liabilities.[8]
Analogue 91	N-oxetane piperazine	-	Improved metabolic stability and solubility over entospletinib.[10]
Lanraplenib	N-oxetane piperazine and aminopyrazine	9.5	Optimized potency, metabolic stability, and solubility, suitable for once-daily dosing. [11]

This table is a representative summary based on available literature. Detailed SAR tables with a wider range of analogues are typically found in the primary discovery publications.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors: The Example of EPZ015666

Protein arginine methyltransferase 5 (PRMT5) is an enzyme involved in various cellular processes, and its overexpression is linked to several cancers.[12] EPZ015666 (GSK591) is a potent and selective inhibitor of PRMT5.[1]

The discovery of EPZ015666 involved SAR studies that explored modifications to a tetrahydroisoquinoline scaffold. The oxetane moiety in EPZ015666 is solvent-exposed and was identified as a suitable point for modification in the development of PROTAC (Proteolysis Targeting Chimera) degraders based on this scaffold. In the optimization of other PRMT5 inhibitors, the introduction of an oxetane group has been shown to enhance interactions with a hydrophobic pocket of the enzyme.

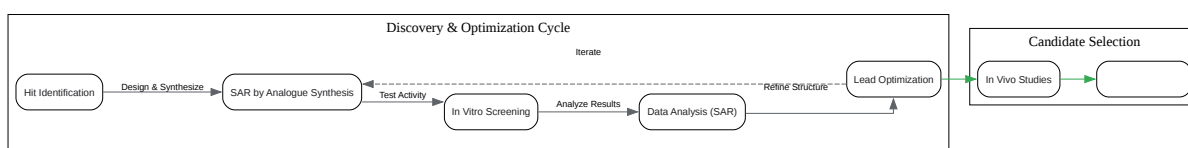
Comparative SAR of a PRMT5 Inhibitor Series

Compound	R2 Group	PRMT5 IC50 (nM)	Rationale for Modification
Lead Compound	-	-	Initial tetrahydroisoquinoline scaffold.
Analogue 15	cyclobutyl	4.2	Exploration of hydrophobic groups to enhance pocket interactions.
Analogue 20	oxetane	4.2	Introduction of oxetane to enhance hydrophobic interactions and maintain high potency.

This table is a representative summary based on available literature. Detailed SAR tables with a wider range of analogues are typically found in the primary discovery publications.

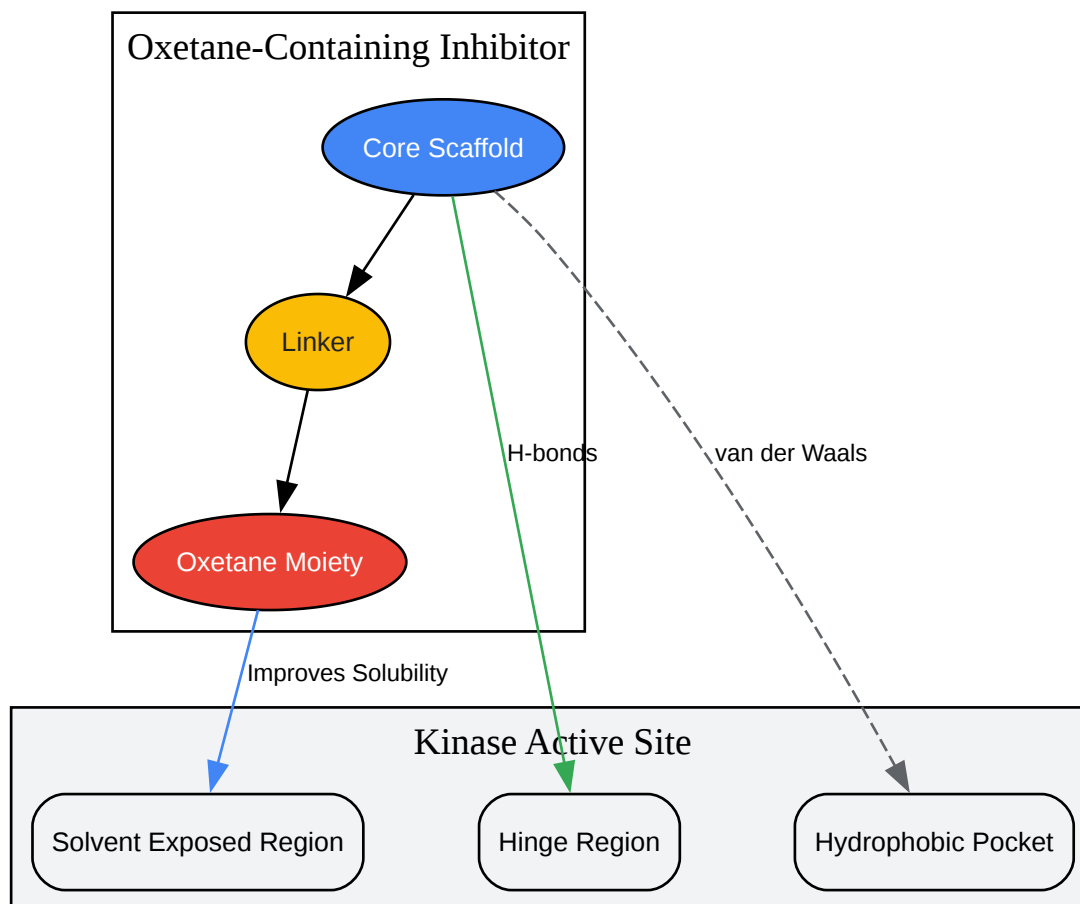
Visualizing the SAR Workflow and Key Interactions

To better understand the process of SAR studies and the role of the oxetane moiety, the following diagrams illustrate a generalized SAR workflow and a conceptual representation of an oxetane-containing inhibitor binding to its target kinase.



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Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.



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Caption: Conceptual binding of an oxetane-containing kinase inhibitor.

Conclusion

The strategic incorporation of the oxetane ring has proven to be a valuable tactic in modern drug discovery. As demonstrated by the case studies of fenebrutinib, GDC-0349, lanraplenib, and EPZ015666, this small, four-membered heterocycle can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. By carefully considering the structural context and the desired pharmacological profile, medicinal chemists can leverage the unique attributes of the oxetane to design next-generation therapeutics with improved efficacy and safety. The continued exploration of novel oxetane-containing scaffolds and a deeper

understanding of their SAR will undoubtedly lead to the development of new and innovative medicines.

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